molecular formula C22H32N4O4 B6053440 ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate

ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate

カタログ番号: B6053440
分子量: 416.5 g/mol
InChIキー: JKXLYJBLRZMBLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

作用機序

Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's mechanism of action is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and monoamine oxidase B enzymes. Acetylcholinesterase inhibition leads to increased levels of acetylcholine in the brain, which is important for memory and learning. Monoamine oxidase B inhibition leads to increased levels of dopamine, which is important for motor control and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have analgesic effects in animal models of pain. This compound's anxiolytic effects have been demonstrated in the elevated plus maze and light-dark box tests in mice. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's advantages for lab experiments include its high purity and good yield of synthesis. However, its limitations include its limited solubility in water and its potential toxicity at high doses.

将来の方向性

For ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate research include investigating its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to fully understand this compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.

合成法

Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been synthesized using various methods, including the reaction of 1-piperazinecarboxylic acid with 3-phenylpropylamine, followed by the reaction of the resulting compound with ethyl 4-chloroacetoacetate. Another method involves the reaction of 1-piperazinecarboxylic acid with 3-phenylpropylamine, followed by the reaction of the resulting compound with ethyl 2-bromoacetate and then with 4-oxopiperazine-1-carboxylic acid ethyl ester. Both methods have been reported to yield this compound in good yields and purity.

科学的研究の応用

Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase B enzymes.

特性

IUPAC Name

ethyl 4-[2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-2-30-22(29)26-15-13-25(14-16-26)20(27)17-19-21(28)23-10-12-24(19)11-6-9-18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXLYJBLRZMBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。